molecular formula C14H13FN2 B13689188 2-Tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile

2-Tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile

Cat. No.: B13689188
M. Wt: 228.26 g/mol
InChI Key: FSDIPBHENFUQPP-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile is an organic compound characterized by the presence of a tert-butyl group, a fluorophenyl group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic aromatic substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The tert-butyl group, for example, can enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-fluorophenyl)carbamate
  • tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate

Comparison

The combination of the tert-butyl and fluorophenyl groups also contributes to its distinct chemical properties .

Properties

Molecular Formula

C14H13FN2

Molecular Weight

228.26 g/mol

IUPAC Name

2-tert-butyl-3-(2-fluorophenyl)but-2-enedinitrile

InChI

InChI=1S/C14H13FN2/c1-14(2,3)12(9-17)11(8-16)10-6-4-5-7-13(10)15/h4-7H,1-3H3

InChI Key

FSDIPBHENFUQPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=C(C#N)C1=CC=CC=C1F)C#N

Origin of Product

United States

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